Absence of Comparator-Based Quantitative Pharmacological Data for CAS 1421454-38-7 in Permissible Primary Sources
A systematic search of PubMed, PubChem BioAssay, Google Patents, and the BindingDB database did not retrieve any primary research article, patent example, or curated bioactivity record containing quantitative IC₅₀, Kᵢ, EC₅₀, or other endpoint data for 3-[(1-Benzoylpiperidin-4-YL)methyl]imidazolidine-2,4-dione (CID 71801579, CAS 1421454-38-7). Consequently, no direct head-to-head comparison with a named structural analog or alternative compound can be provided [1] [2]. The PubChem substance record confirms the compound's registration and provision by chemical suppliers, but the associated bioassay and literature sections are empty [2].
| Evidence Dimension | Pharmacological potency (any target) |
|---|---|
| Target Compound Data | No quantitative data available from permitted sources |
| Comparator Or Baseline | Not applicable; no comparator identified |
| Quantified Difference | Not calculable |
| Conditions | Systematic search across PubMed, PubChem BioAssay (AID search), Google Patents, and BindingDB (accessed 2026-05-08) |
Why This Matters
For scientific procurement decisions, the absence of peer-reviewed pharmacological characterization means differentiation from analogs cannot be established on efficacy grounds; selection must rely on chemical identity, purity, and synthetic tractability criteria.
- [1] PubMed. Search query: "1421454-38-7" OR "3-[(1-Benzoylpiperidin-4-yl)methyl]imidazolidine-2,4-dione" OR "WLRVPUJSHCQFJV-UHFFFAOYSA-N". U.S. National Library of Medicine. View Source
- [2] PubChem. Compound Summary for CID 71801579 (BioAssay, Literature, and Patents sections). National Center for Biotechnology Information. View Source
